Bienvenue dans la boutique en ligne BenchChem!

(E)-5-benzyl-2-((E)-(furan-2-ylmethylene)hydrazono)thiazolidin-4-one

Molecular docking Antimicrobial target engagement GlcN-6-P synthase

(E)-5-Benzyl-2-((E)-(furan-2-ylmethylene)hydrazono)thiazolidin-4-one is a synthetic thiazolidin‑4‑one derivative featuring a 5‑benzyl substituent and a furan‑2‑ylmethylene hydrazono moiety at position The compound is recognized primarily as a research chemical within the broader class of 2‑hydrazono‑thiazolidin‑4‑ones, a privileged scaffold in antimicrobial and anticancer drug discovery. Its structure places it as the unsubstituted benzyl parent analogue within a series of 5‑(4‑substituted‑benzyl)‑2‑(furan‑2‑ylmethylene hydrazono)thiazolidin‑4‑ones that have been systematically evaluated for antimicrobial potential, making it a critical baseline reference for structure‑activity relationship (SAR) investigations.

Molecular Formula C15H13N3O2S
Molecular Weight 299.35
CAS No. 303793-76-2
Cat. No. B2635909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-5-benzyl-2-((E)-(furan-2-ylmethylene)hydrazono)thiazolidin-4-one
CAS303793-76-2
Molecular FormulaC15H13N3O2S
Molecular Weight299.35
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2C(=O)NC(=NN=CC3=CC=CO3)S2
InChIInChI=1S/C15H13N3O2S/c19-14-13(9-11-5-2-1-3-6-11)21-15(17-14)18-16-10-12-7-4-8-20-12/h1-8,10,13H,9H2,(H,17,18,19)/b16-10+
InChIKeyBJMSPELDKZUYRY-MHWRWJLKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-5-Benzyl-2-((E)-(furan-2-ylmethylene)hydrazono)thiazolidin-4-one (CAS 303793-76-2): Chemical Identity and Research-Grade Procurement Context


(E)-5-Benzyl-2-((E)-(furan-2-ylmethylene)hydrazono)thiazolidin-4-one is a synthetic thiazolidin‑4‑one derivative featuring a 5‑benzyl substituent and a furan‑2‑ylmethylene hydrazono moiety at position 2. The compound is recognized primarily as a research chemical within the broader class of 2‑hydrazono‑thiazolidin‑4‑ones, a privileged scaffold in antimicrobial and anticancer drug discovery [1]. Its structure places it as the unsubstituted benzyl parent analogue within a series of 5‑(4‑substituted‑benzyl)‑2‑(furan‑2‑ylmethylene hydrazono)thiazolidin‑4‑ones that have been systematically evaluated for antimicrobial potential, making it a critical baseline reference for structure‑activity relationship (SAR) investigations [2].

Why Generic Substitution of (E)-5-Benzyl-2-((E)-(furan-2-ylmethylene)hydrazono)thiazolidin-4-one with Other 4-Thiazolidinones Compromises Experimental Reproducibility


Thiazolidin‑4‑one derivatives are highly sensitive to substituent effects; even minor modifications at the 5‑benzyl position profoundly alter electronic properties, binding affinities, and antimicrobial potency [1]. In a head‑to‑head series of 5‑(4‑substituted‑benzyl)‑2‑(furan‑2‑ylmethylene hydrazono)thiazolidin‑4‑ones, molecular docking against GlcN‑6‑phosphate synthase revealed that the nature and position of the benzyl substituent dictate the number of hydrogen bonds and the binding energy, leading to rank‑order shifts in in vitro activity [2]. Consequently, replacing the unsubstituted benzyl analogue with a random in‑class compound—such as a 4‑methoxy, 4‑chloro, or 4‑methyl derivative—without compensating for these SAR variables can yield non‑comparable biological readouts, undermining reproducibility and invalidating cross‑study conclusions [3].

Product-Specific Quantitative Evidence Guide: (E)-5-Benzyl-2-((E)-(furan-2-ylmethylene)hydrazono)thiazolidin-4-one vs. Closest Analogs


Binding Affinity to GlcN-6-P Synthase: Unsubstituted Benzyl vs. 4-Substituted Analogues

In a comparative molecular docking study against glucosamine‑6‑phosphate (GlcN‑6‑P) synthase, the unsubstituted benzyl derivative (target compound) exhibited a fewer number of hydrogen‑bond interactions than the 4‑methoxybenzyl analogue (compound 6g), directly impacting the computed binding affinity. The 4‑methoxy substitution introduced an additional hydrogen‑bond acceptor, resulting in a more favorable docking score [1]. This highlights that the target compound serves as a minimal‑interaction baseline, essential for calibrating SAR models before introducing electron‑donating or withdrawing groups.

Molecular docking Antimicrobial target engagement GlcN-6-P synthase

Antimicrobial Potency Gradient: Unsubstituted Benzyl as the Activity Floor or Ceiling

The same series of 5‑(4‑substituted‑benzyl)‑2‑(furan/thiophen‑2‑ylmethylene hydrazono)thiazolidin‑4‑ones was screened against five bacterial strains (E. coli, K. pneumoniae, A. baumannii, P. aeruginosa, S. aureus) and two fungal strains (C. albicans, C. neoformans). Although the specific MIC values for the unsubstituted parent are not individually tabulated in the available summary, the paper explicitly states that the antimicrobial findings varied significantly with the nature of the 4‑substituent [1]. The target compound, lacking a 4‑substituent, is the structural anchor that defines whether potency increases or decreases upon substitution, making it indispensable for interpreting the directionality of the SAR.

Antimicrobial screening MIC Gram‑positive/Gram‑negative panel

Furan vs. Thiophene Bioisosteric Replacement: Impact on Predicted Binding Mode

The published study also evaluated thiophen‑2‑ylmethylene analogues (7a‑i) alongside the furan series (6a‑g). Docking results indicated that the furan oxygen participates in distinct hydrogen‑bonding interactions compared with the thiophene sulfur, leading to different binding poses and affinity trends [1]. The target compound, containing the furan ring, therefore represents a specific heterocyclic choice that cannot be interchanged with the thiophene congener without altering the predicted binding pharmacophore.

Bioisosterism Furan/thiophene replacement Molecular docking

Physicochemical Baseline: Density, Boiling Point, and LogP Prediction vs. Substituted Analogues

The target compound’s predicted density is 1.4 ± 0.1 g/cm³, boiling point 453.2 ± 37.0 °C, and flash point 227.9 ± 26.5 °C . These values differ from the 4‑methoxybenzyl analogue (CAS 303792‑14‑5), which has a higher molecular weight (329.38 vs. 299.35) and consequently altered chromatographic retention and solubility parameters. The unsubstituted benzyl compound provides the lowest lipophilicity in the series, serving as a polar baseline for HPLC method development and LogP‑driven activity correlations.

Physicochemical profiling ADMET prediction Chromatographic retention

Best Research and Industrial Application Scenarios for (E)-5-Benzyl-2-((E)-(furan-2-ylmethylene)hydrazono)thiazolidin-4-one


SAR Baseline for 5-Benzyl Thiazolidin-4-one Antimicrobial Libraries

Medicinal chemistry teams synthesizing focused libraries of 5‑(substituted‑benzyl)‑2‑(furan‑2‑ylmethylene hydrazono)thiazolidin‑4‑ones require the unsubstituted parent compound as the mandatory ‘zero‑substituent’ control. Comparative docking data from the 2021 Biointerface Research study [1] demonstrate that the 4‑substituent alters hydrogen‑bonding patterns and binding energies to GlcN‑6‑P synthase; without the parent, the direction and magnitude of these SAR shifts cannot be quantified.

Computational Chemistry Model Calibration: Docking and MD Simulations

The furan‑containing scaffold of the target compound engages in specific H‑bond interactions that differ from its thiophene bioisostere [1]. Computational chemists should acquire this exact compound to parameterize force fields and validate docking poses for furan‑based hydrazones before virtual screening of larger compound collections. Using a thiophene analogue would misrepresent the pharmacophore.

Analytical Reference Standard for HPLC Purity Profiling

With a molecular weight of 299.35 and predicted density of 1.4 g/cm³ [1], the unsubstituted benzyl derivative provides a well‑defined chromatographic peak in reversed‑phase HPLC. Quality control laboratories can employ it as a system suitability standard when analyzing batches of substituted analogues, ensuring that retention time shifts are attributable to substituent effects rather than column variability.

Negative Control for 4‑Substituent Biological Activity Assays

In cell‑based antimicrobial panels (E. coli, S. aureus, etc.) [1], the target compound serves as the negative‑control scaffold that carries the core thiazolidin‑4‑one pharmacophore without a 4‑substituent. This allows researchers to differentiate between intrinsic scaffold activity and potency enhancements conferred by the substituent, a critical distinction for hit triaging.

Quote Request

Request a Quote for (E)-5-benzyl-2-((E)-(furan-2-ylmethylene)hydrazono)thiazolidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.